Home > Products > Screening Compounds P75222 > N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide - 850936-12-8

N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide

Catalog Number: EVT-2807813
CAS Number: 850936-12-8
Molecular Formula: C18H18N4O5S
Molecular Weight: 402.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamides (6a-i)

Compound Description: This series of compounds was synthesized as potential alkaline phosphatase inhibitors. Biological assays demonstrated good to excellent alkaline phosphatase inhibitory activity, with compound 6i exhibiting the most potent activity with an IC50 value of 0.420 μM. Molecular docking studies revealed strong binding interactions with the alkaline phosphatase enzyme for compounds 6c, 6e, and 6i.

4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

Compound Description: This compound, characterized by X-ray crystallography, features a 1,3,4-oxadiazole ring substituted with a phenyl group at the 5-position and connected to a pyridazinone ring via a methylene linker.

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide

Compound Description: This compound, also characterized by X-ray crystallography, contains a 1,3,4-oxadiazole ring with a thioxo group at the 5-position and a substituted butyl chain at the 2-position. It is further connected to a chlorobenzamide group.

N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline

Compound Description: This compound, characterized by X-ray crystallography, features a 1,3,4-oxadiazole ring linked to a pyrazole ring, which is further substituted with a phenyl and a methyl group.

4-Chloro-5-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

Compound Description: This compound, also characterized by X-ray crystallography, features a 1,3,4-oxadiazole ring with a phenyl group at the 5-position and a methylene linker connecting it to a pyridazinone ring. The pyridazinone ring is further substituted with a chlorine atom and a morpholine group.

N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide

Compound Description: This compound, characterized by X-ray crystallography, contains a 1,3,4-oxadiazole ring linked to a methanesulfonamide group and a phenylethenylsulfonylmethyl group at the 2- and 5-positions, respectively.

4-(5-methyl-1,3,4-oxadiazol-2-yl)-1,3-phenylene diacetate

Compound Description: This compound serves as a key intermediate in the synthesis of liquid crystal compounds featuring phenyloxadiazole groups. It consists of a 1,3,4-oxadiazole ring substituted with a methyl group at the 5-position and connected to a phenyl ring bearing two acetate groups.

N-(3-methoxy-5-methyl-2-yl)-2-(4-[1,3,4-oxadiazol-2-yl]phenyl)pyridine-3-sulfonamide

Compound Description: This compound, patented for its potential therapeutic applications, combines a 1,3,4-oxadiazole ring with a sulfonamide group and a substituted pyridine ring.

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. It was developed through structure-activity relationship studies and demonstrated a remarkable pharmacokinetic profile, leading to its selection as a clinical candidate for inflammatory diseases like rheumatoid arthritis. It features a 1,3,4-oxadiazol-2-yl group attached to a biphenyl system, which is further substituted with a difluorobenzamide moiety.

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide

Compound Description: This compound, designed as a potential antibacterial agent, incorporates a hybrid ring system consisting of a thiazole ring linked to a phenyl-1,3,4-oxadiazole moiety and further substituted with a benzamide group. It demonstrated significant antibacterial activity and was subjected to QSAR and molecular docking studies to understand its mode of interaction with bacterial targets.

Overview

N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a complex organic compound with potential therapeutic applications. Its structure includes an oxadiazole ring, which is known for various biological activities, and a sulfamoyl group that enhances its pharmacological properties. The compound is classified under the category of benzamides and sulfamoyl derivatives, which are often explored for their medicinal properties.

Source and Classification

This compound can be synthesized through various chemical reactions involving known precursors. The classification of this compound is primarily based on its functional groups, which include the oxadiazole moiety and the benzamide structure. These classifications are essential for understanding its potential applications in medicinal chemistry and pharmacology.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide typically involves several steps:

  1. Formation of the Oxadiazole Ring: The initial step usually involves the condensation of hydrazine derivatives with carboxylic acids or their derivatives to form the oxadiazole structure.
  2. Sulfamoylation: The introduction of the sulfamoyl group can be achieved through the reaction of an amine with a sulfonyl chloride or sulfonic acid derivative.
  3. Benzamide Formation: Finally, the coupling of the oxadiazole and sulfamoyl components can be facilitated by standard amide bond formation techniques, such as using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

These methods are well-documented in synthetic organic chemistry literature and provide a reliable pathway to obtain this compound.

Molecular Structure Analysis

Structure and Data

The molecular formula for N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide can be represented as C16H18N4O3SC_{16}H_{18}N_{4}O_{3}S. The structure consists of:

  • An oxadiazole ring contributing to its biological activity.
  • A benzamide core that is characteristic of many pharmaceutical agents.
  • A methoxymethyl group that may enhance solubility and bioavailability.

The three-dimensional conformation can be analyzed using computational chemistry tools to predict its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide may undergo several chemical reactions:

  1. Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the release of the corresponding carboxylic acid and amine.
  2. Reduction: The oxadiazole ring can potentially be reduced to form a more saturated derivative.
  3. Substitution Reactions: The presence of the methoxy group allows for nucleophilic substitution reactions that could modify the compound further for enhanced activity.

Understanding these reactions is crucial for optimizing the compound's synthesis and modifying its properties for specific applications.

Mechanism of Action

Process and Data

The mechanism of action for N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide likely involves interaction with specific biological targets such as enzymes or receptors. The oxadiazole moiety may engage in hydrogen bonding or π-stacking interactions due to its electron-rich nature.

Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects on certain enzymes involved in metabolic pathways. Detailed pharmacological studies would be necessary to elucidate the exact mechanism by which this compound exerts its effects.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide include:

  • Molecular Weight: Approximately 350 g/mol
  • Solubility: Likely soluble in organic solvents such as dimethyl sulfoxide (DMSO) due to its hydrophobic benzene ring.
  • Melting Point: Specific melting point data would require experimental determination.

Chemical properties include stability under various pH conditions, reactivity towards nucleophiles due to the electrophilic nature of the carbonyl groups present in both the benzamide and sulfamoyl functionalities.

Applications

Scientific Uses

N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific diseases.
  2. Biological Research: To study enzyme inhibition or receptor binding mechanisms.
  3. Agricultural Chemistry: Due to its structural features, it may also find utility as a pesticide or herbicide.

Further research into this compound could reveal additional applications in various fields including drug development and agricultural science.

Properties

CAS Number

850936-12-8

Product Name

N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide

Molecular Formula

C18H18N4O5S

Molecular Weight

402.43

InChI

InChI=1S/C18H18N4O5S/c1-22(14-6-4-3-5-7-14)28(24,25)15-10-8-13(9-11-15)17(23)19-18-21-20-16(27-18)12-26-2/h3-11H,12H2,1-2H3,(H,19,21,23)

InChI Key

DHQFJUBYZAXYDN-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)COC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.